4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, an isopropylphenyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then subjected to cyclization in the presence of an allylating agent, such as allyl bromide, under basic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The allyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are being explored for their potential use as pharmaceuticals. The triazole ring is a common motif in many drugs, and modifications of this compound could lead to new treatments for various diseases.
Industry
In industry, this compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylphenyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-4-9-17-13(15-16-14(17)18)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLJYXWEGOQAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393626 |
Source
|
Record name | 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669729-26-4 |
Source
|
Record name | 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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